molecular formula C10H11ClF3NS B11758852 (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine

Cat. No.: B11758852
M. Wt: 269.71 g/mol
InChI Key: CNSBDLPXSNHRSX-UHFFFAOYSA-N
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Description

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is a chemical compound with the molecular formula C10H11ClF3NS and a molecular weight of 269.71 g/mol . This compound is characterized by the presence of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the reaction of 3-chlorobenzyl chloride with 2-trifluoromethylsulfanyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylpropyl)-amine
  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylmethyl)-amine
  • (3-Chloro-benzyl)-(2-trifluoromethylsulfanylbutyl)-amine

Uniqueness

(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is unique due to its specific combination of a chloro-substituted benzyl group and a trifluoromethylsulfanyl ethylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H11ClF3NS

Molecular Weight

269.71 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11ClF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

CNSBDLPXSNHRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCSC(F)(F)F

Origin of Product

United States

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